molecular formula C19H16O B1440818 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal CAS No. 38849-09-1

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal

Cat. No. B1440818
CAS RN: 38849-09-1
M. Wt: 260.3 g/mol
InChI Key: SEKAHXWZBXZWDA-VZUCSPMQSA-N
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Description

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal (EAP) is a naturally occurring compound that has been studied for its potential medicinal properties. It is an alkyl-substituted phenol with a two-carbon side chain that is found in many plant species. EAP has been studied for its potential therapeutic effects on a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, EAP has been studied for its ability to modulate the immune system and its potential to act as an anti-microbial agent.

Scientific Research Applications

Synthesis and Molecular Studies

  • Synthesis Techniques : One study focused on the synthesis of a chlorinated tetracyclic compound related to 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal, highlighting experimental and theoretical aspects. The compound was synthesized using the Wittig reaction and characterized using various spectroscopic techniques. Density Functional Theory (DFT) calculations were conducted to analyze the compound's global and local reactive properties, including reactivity based on frontier molecular orbitals, charge distribution, and bond dissociation energies (Sultan et al., 2017).

  • Theoretical and Experimental Comparisons : Another study synthesized a related tetracyclic molecule and conducted molecular docking to investigate its potential as an antidepressant-like compound. The compound was docked into the central and allosteric binding sites of the serotonin transporter enzyme (Sultan et al., 2017).

Novel Compound Synthesis

  • Cycloaddition and Ring Expansion : A research paper described the synthesis of a tetracyclic molecule related to 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal. The synthesis involved a [4+2] cycloaddition and ring expansion, contributing to the development of novel molecular structures (Karama et al., 2010).

Polyamide and Polyimide Development

  • Aromatic Polyamides Synthesis : A study focused on synthesizing new diacid monomers for the development of optically active aromatic polyamides (PAs). These PAs demonstrated excellent solubility and thermal stability, indicating potential applications in various fields (Mallakpour & Rafiee, 2009).

  • Microporous Polyimides for Gas Permeation : Research on ethanoanthracene-based dianhydrides led to the creation of microporous polyimides with high gas permeabilities and moderate gas-pair selectivities. These materials showed promising applications in gas separation processes (Ma & Pinnau, 2018).

Nonlinear Optical Properties

  • Chalcone Derivatives Studies : A study reported the synthesis and investigation of chalcone derivatives related to 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal. The research focused on their third-order nonlinear optical properties, which could have implications in various applications like biological imaging (Saha et al., 2020).

Electroluminescent Properties

  • Organic Light-Emitting Diodes (OLEDs) : Novel molecules based on 9,10-diphenylanthracene with carbazole derivatives were synthesized and evaluated for their electroluminescent properties. This research holds significance for the development of efficient blue OLEDs (Lee et al., 2015).

properties

IUPAC Name

(E)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-9,11,13-14H,10,12H2/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKAHXWZBXZWDA-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal

CAS RN

38849-09-1
Record name 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038849091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(9,10-ethano-9(10H)-anthryl)acrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal
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Citations

For This Compound
1
Citations
SL Đurić, DČ Nasković, DT Veličković… - Journal of Analytical …, 2015 - Springer
A simple, sensitive and accurate HPLC method has been developed and validated for determination impurities in maprotiline solid dosage forms. Chromatographic separation was …
Number of citations: 3 link.springer.com

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